N-Ethyl-1,3,4-thiadiazol-2-amine
Overview
Description
Synthesis Analysis
The synthesis of N-Ethyl-1,3,4-thiadiazol-2-amine and related derivatives often involves the condensation of 2-aminobenzothiazole with various alkylating agents, showcasing the versatility in generating a broad range of thiadiazole derivatives. A novel approach for synthesizing 1,3,4-thiadiazol-2-amine derivatives in a one-pot manner involves the reaction between thiosemicarbazide and carboxylic acid without toxic additives, presenting a safer and more efficient synthesis method (Kokovina et al., 2021).
Molecular Structure Analysis
Studies on the molecular structure of N-Ethyl-1,3,4-thiadiazol-2-amine derivatives, such as those incorporating adamantane, reveal diverse intra- and intermolecular interactions characterized by the quantum theory of atoms-in-molecules (QTAIM) approach. These studies highlight the role of noncovalent interactions in stabilizing the crystal structures of these compounds, providing insights into their molecular arrangements and stability (El-Emam et al., 2020).
Chemical Reactions and Properties
The reactivity of N-Ethyl-1,3,4-thiadiazol-2-amine with various nucleophiles showcases its potential in synthesizing a wide range of compounds. For instance, reactions with O-, S-, N-, and P-nucleophiles have been explored, demonstrating the compound's versatility in forming diverse chemical structures and its utility in organic synthesis (Maadadi et al., 2016).
Physical Properties Analysis
The physical properties of N-Ethyl-1,3,4-thiadiazol-2-amine derivatives, such as solubility, melting point, and crystal structure, are significantly influenced by their molecular structure. Studies have shown that different substituents on the thiadiazole ring can lead to varied physical characteristics, affecting their applications and handling (Lynch, 2001).
Chemical Properties Analysis
The chemical properties of N-Ethyl-1,3,4-thiadiazol-2-amine, including its reactivity, stability, and interactions with other molecules, are crucial for its application in chemical synthesis and potential pharmaceutical use. The compound's ability to undergo various chemical reactions makes it a valuable building block in organic chemistry and medicinal chemistry research (Niu et al., 2015).
Scientific Research Applications
-
Antibacterial Activity
- Field : Medical and Biological Research
- Application : 1,3,4-thiadiazole derivatives have been studied for their antibacterial activity .
- Method : The molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .
- Results : The molecules were found to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis .
-
Antimicrobial Agents
- Field : Medical and Biological Research
- Application : 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents .
- Method : The derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .
- Results : The synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans. Four compounds outperformed the other produced compounds in terms of antimicrobial activity .
-
Antitumor Activity
- Field : Medical and Biological Research
- Application : 1,3,4-thiadiazole derivatives have been shown to exhibit antitumor activity .
- Method : The derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .
- Results : The synthesized 1,3,4-thiadiazole derivatives were tested against various cancer cell lines. Some compounds demonstrated promising antitumor activity .
-
Anticonvulsant Activity
- Field : Medical and Biological Research
- Application : 1,3,4-thiadiazole derivatives have been studied for their anticonvulsant activity .
- Method : The derivatives were synthesized and tested in various animal models of epilepsy .
- Results : Some of the synthesized 1,3,4-thiadiazole derivatives exhibited significant anticonvulsant activity .
-
Antidiabetic Activity
- Field : Medical and Biological Research
- Application : 1,3,4-thiadiazole derivatives have been studied for their antidiabetic activity .
- Method : The derivatives were synthesized and tested in animal models of diabetes .
- Results : Some of the synthesized 1,3,4-thiadiazole derivatives demonstrated significant antidiabetic activity .
-
Antihypertensive Activity
- Field : Medical and Biological Research
- Application : 1,3,4-thiadiazole derivatives have been studied for their antihypertensive activity .
- Method : The derivatives were synthesized and tested in animal models of hypertension .
- Results : Some of the synthesized 1,3,4-thiadiazole derivatives demonstrated significant antihypertensive activity .
-
Antifungal Activity
- Field : Medical and Biological Research
- Application : 1,3,4-thiadiazole derivatives have been shown to exhibit antifungal activity .
- Method : The derivatives were synthesized using a novel approach involving the reaction between a thiosemicarbazide and carboxylic acid without toxic additives such as POCl3 or SOCl2 .
- Results : The synthesized 1,3,4-thiadiazole derivatives were tested against various fungal strains. Some compounds demonstrated promising antifungal activity .
-
Antiparasitic Activity
- Field : Medical and Biological Research
- Application : 1,3,4-thiadiazole derivatives have been studied for their antiparasitic activity .
- Method : The derivatives were synthesized and tested in various animal models of parasitic infections .
- Results : Some of the synthesized 1,3,4-thiadiazole derivatives exhibited significant antiparasitic activity .
-
Inhibitory Activity Against Carbonic Anhydrase
- Field : Medical and Biological Research
- Application : 1,3,4-thiadiazole derivatives have been shown to demonstrate inhibitory activity against carbonic anhydrase , which is important for the treatment of glaucoma.
- Method : The derivatives were synthesized and tested for their inhibitory activity against carbonic anhydrase .
- Results : Some of the synthesized 1,3,4-thiadiazole derivatives demonstrated significant inhibitory activity against carbonic anhydrase .
-
Inhibitory Activity Against Alpha-Glycosidase
- Field : Medical and Biological Research
- Application : 1,3,4-thiadiazole derivatives have been shown to demonstrate inhibitory activity against alpha-glycosidase , which is important for the treatment of diabetes mellitus type 2.
- Method : The derivatives were synthesized and tested for their inhibitory activity against alpha-glycosidase .
- Results : Some of the synthesized 1,3,4-thiadiazole derivatives demonstrated significant inhibitory activity against alpha-glycosidase .
-
Antiviral Activity
- Field : Medical and Biological Research
- Application : 1,3,4-thiadiazole derivatives have been studied for their antiviral activity .
- Method : The derivatives were synthesized and tested in various models of viral infections .
- Results : Some of the synthesized 1,3,4-thiadiazole derivatives exhibited significant antiviral activity .
-
Anti-Inflammatory Activity
- Field : Medical and Biological Research
- Application : 1,3,4-thiadiazole derivatives have been studied for their anti-inflammatory activity .
- Method : The derivatives were synthesized and tested in various models of inflammation .
- Results : Some of the synthesized 1,3,4-thiadiazole derivatives exhibited significant anti-inflammatory activity .
Safety And Hazards
properties
IUPAC Name |
N-ethyl-1,3,4-thiadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S/c1-2-5-4-7-6-3-8-4/h3H,2H2,1H3,(H,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PINNQKFNRKECFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884587 | |
Record name | 1,3,4-Thiadiazol-2-amine, N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-1,3,4-thiadiazol-2-amine | |
CAS RN |
13275-68-8 | |
Record name | N-Ethyl-1,3,4-thiadiazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13275-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | EATDA | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4730 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,4-Thiadiazol-2-amine, N-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,4-Thiadiazol-2-amine, N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.